molecular formula C12H11FN2 B1532417 2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine CAS No. 1187386-28-2

2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine

Cat. No.: B1532417
CAS No.: 1187386-28-2
M. Wt: 202.23 g/mol
InChI Key: LNQNCCWYXSBFIL-UHFFFAOYSA-N
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Description

2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine is an organic compound with the molecular formula C12H11FN2. It is a derivative of pyridine, featuring a fluorine atom at the 2-position and a 4-methylpyridin-2-ylmethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine typically involves the reaction of 2-fluoropyridine with 4-methylpyridin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is employed in the development of advanced materials, including organic semiconductors and liquid crystals.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore. The pyridine ring can interact with various biological targets, including ion channels and neurotransmitter receptors .

Comparison with Similar Compounds

    2-Fluoro-4-methylpyridine: A simpler analog with similar reactivity but lacking the 4-methylpyridin-2-ylmethyl group.

    4-Fluoro-2-methylpyridine: Another analog with the fluorine atom at the 4-position instead of the 2-position.

    2-Chloro-4-methylpyridine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine is unique due to the presence of both a fluorine atom and a 4-methylpyridin-2-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-fluoro-4-[(4-methylpyridin-2-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-9-2-4-14-11(6-9)7-10-3-5-15-12(13)8-10/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQNCCWYXSBFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201220358
Record name Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-28-2
Record name Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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